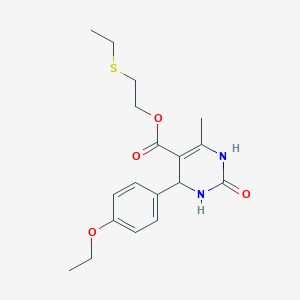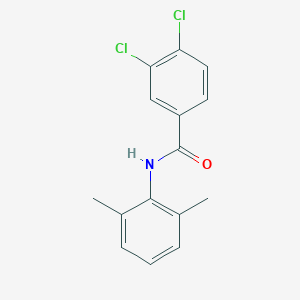![molecular formula C19H13BrO2 B412837 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 20005-40-7](/img/structure/B412837.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 4-bromobenzaldehyde with 2-acetylfuran in the presence of a base such as potassium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Products may include furanones or other oxygenated furans.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Furans and their derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of products with specific performance characteristics.
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets. The furan ring and the phenylprop-2-en-1-one moiety may interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.
5-Hydroxymethylfurfural (HMF): A furan derivative with applications in the production of renewable chemicals and fuels.
Uniqueness
What sets (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one apart from these similar compounds is its specific substitution pattern and the presence of both a bromophenyl group and a phenylprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBAHXMYKUAPI-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B412754.png)

![N-[(4-bromophenyl)methyl]-2-[(2,4-dichlorophenyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B412757.png)
![5-(4-bromophenyl)-3-[2-(4-bromophenyl)vinyl]-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B412758.png)
![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B412759.png)
![N-[4-(pentyloxy)phenyl]methanesulfonamide](/img/structure/B412760.png)
![1-Bromo-17-(4'-chloro[1,1'-biphenyl]-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B412763.png)

![N-[4-(pentyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B412765.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole](/img/structure/B412766.png)
![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)

![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)
![3-[({4-nitrophenyl}carbonyl)amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412775.png)
